molecular formula C14H19NO2 B13118288 tert-Butyl2-methylindoline-1-carboxylate

tert-Butyl2-methylindoline-1-carboxylate

Cat. No.: B13118288
M. Wt: 233.31 g/mol
InChI Key: HRXYFPYEGYHYGJ-UHFFFAOYSA-N
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Description

tert-Butyl2-methylindoline-1-carboxylate is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of tert-Butyl2-methylindoline-1-carboxylate typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

tert-Butyl2-methylindoline-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed from these reactions are typically indole and indoline derivatives with diverse biological activities .

Mechanism of Action

The mechanism of action of tert-Butyl2-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

tert-Butyl2-methylindoline-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 2-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3

InChI Key

HRXYFPYEGYHYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C

Origin of Product

United States

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